Methyl (S)-3-Boc-aminobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJJLDEYCLBFT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459085 | |
| Record name | Methyl (S)-3-Boc-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106539-14-4 | |
| Record name | Methyl (S)-3-Boc-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Methyl S 3 Boc Aminobutyrate in Complex Molecule Synthesis
Precursor in Natural Product Synthesis
The enantiomerically pure nature of methyl (S)-3-Boc-aminobutyrate makes it a valuable starting material for the total synthesis of natural products, where precise stereochemical control is paramount.
This compound has been utilized in the synthetic efforts towards obyanamide, a cytotoxic depsipeptide isolated from the marine cyanobacterium Lyngbya confervoides. rjstonline.commdpi.com In the initial total synthesis of the proposed structure of obyanamide, methyl (S)-N-Boc-3-aminopentanoate, a homolog of this compound, was a key fragment. mdpi.com This fragment was derived from (S)-2-aminobutyric acid. mdpi.com However, the total synthesis ultimately led to a revision of the stereochemistry of the natural product. mdpi.comnih.gov The research group later synthesized the correct structure using the (R)-enantiomer, methyl (R)-N-Boc-3-aminopentanoate, confirming that the natural product contained the R-configuration in its β-amino acid residue. mdpi.comresearchgate.net This highlights the importance of such chiral building blocks in confirming or revising the structures of complex natural products. mdpi.comnih.gov
Table 1: Key Intermediates in the Synthesis of Obyanamide
| Compound Number | Name | Role in Synthesis |
| 1 | Obyanamide (initially proposed structure) | Target molecule of the initial total synthesis. mdpi.com |
| 2 | Methyl (S)-N-Boc-3-aminopentanoate | Key chiral building block for the proposed structure. mdpi.com |
| 7 | Obyanamide (revised, correct structure) | The actual structure of the natural product. mdpi.com |
| ent-2 | Methyl (R)-N-Boc-3-aminopentanoate | Key chiral building block for the synthesis of the revised structure. mdpi.com |
Data sourced from multiple research articles. mdpi.comnih.govresearchgate.net
A study has demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters, including this compound, from α-amino acids. nih.govrsc.org This method provides a safer alternative to more hazardous traditional methods. nih.govrsc.orgresearchgate.net The practical application of this synthetic route was showcased in the formal synthesis of sedum alkaloids. nih.govrsc.org The synthesis of key intermediates like homoprolinol and homopipecolinol, derived from these β³-amino acid esters, constitutes a formal pathway to the total synthesis of this class of alkaloids. nih.gov
Synthesis of Marine Natural Products (e.g., Obyanamide)
Building Block for Peptidomimetics and β-Peptides
This compound and related β-amino acids are crucial components in the field of medicinal chemistry for the construction of peptidomimetics and β-peptides. These modified peptides often exhibit enhanced properties compared to their natural counterparts.
The incorporation of β-amino acids like this compound into peptide chains is a strategy to create conformationally constrained peptides. nih.gov These constraints can lock the peptide into a specific three-dimensional shape, which can be crucial for binding to biological targets with high affinity and selectivity. researchgate.net The design of such peptidomimetics often involves modifying the peptide backbone to create more stable and conformationally defined structures. nih.gov The synthesis of these molecules can involve standard peptide coupling methods, incorporating the β-amino acid building block into the growing peptide chain.
β-peptides, which are oligomers of β-amino acids, are known to adopt stable helical secondary structures, such as the 14-helix and 12-helix. ethz.chnih.gov The specific type of helix formed can depend on the substitution pattern of the β-amino acid residues. ethz.chexplorationpub.com For example, β-peptides composed of β³-amino acids, which have a substituent at the C3 position like this compound, can form well-defined 14-helices. ethz.ch The incorporation of such residues can induce and stabilize helical conformations in peptides that might otherwise not form stable secondary structures. nih.govacs.org These helical structures can mimic the α-helices found in natural proteins, allowing them to interact with biological targets. explorationpub.com
Table 2: Common Helical Structures in β-Peptides
| Helix Type | Hydrogen Bonding Pattern | Key Features |
| 14-Helix | i to i+2 | A well-documented folding structure in β-peptides. ethz.ch |
| 12-Helix | i to i+3 | Promoted by β-residues with five-membered ring constraints. nih.gov |
| 10/12-Helix | Mixed pattern | Formed by alternating β²- and β³-residues. ethz.ch |
| 310-Helix | i to i+3 | A common secondary structure in short Aib-rich peptides. explorationpub.com |
Data sourced from multiple research articles. ethz.chnih.govexplorationpub.com
A significant advantage of incorporating β-amino acids into peptides is the enhanced resistance to proteolytic degradation. nih.govresearchgate.net Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. nih.gov The altered backbone structure of β-peptides and peptidomimetics makes them poor substrates for these enzymes, leading to increased stability in biological fluids like blood plasma. researchgate.netnih.govacs.org This improved stability can lead to a longer duration of action and potentially improved oral bioavailability, as the peptide is more likely to survive the harsh environment of the digestive system. mdpi.comnih.govnih.gov The introduction of unnatural amino acids, including β-amino acids, is a recognized strategy to enhance both proteolytic stability and oral bioavailability of peptide-based drug candidates. mdpi.comnih.govnih.gov
Incorporation into Helical Secondary Structures
Synthesis of Bioactive Heterocyclic Compounds
The versatility of this compound extends to the synthesis of diverse heterocyclic structures, which are core components of many pharmaceuticals. Its utility is particularly evident in the construction of pyrazoles, azetidines, oxetanes, and derivatives of the essential neurotransmitter γ-aminobutyric acid (GABA).
Pyrazole (B372694) moieties are prevalent in a wide array of medicinally important compounds, exhibiting properties such as analgesic and anti-inflammatory effects. farmaciajournal.com The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. orientjchem.orgjmchemsci.com
Research has demonstrated the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.comnih.gov In these syntheses, N-Boc protected piperidine (B6355638) carboxylic acids are converted into β-keto esters. mdpi.comnih.gov These intermediates then react with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamino diketones. mdpi.com Subsequent reaction with various hydrazines yields the target pyrazole derivatives. mdpi.comnih.gov This methodology allows for the creation of both achiral and chiral pyrazole-containing building blocks. mdpi.comnih.gov The regioselectivity of the cyclization can often be controlled, leading to either 3- or 5-substituted pyrazoles. mdpi.com
A general strategy for synthesizing 3,5-disubstituted pyrazoles involves the condensation of 1,3-dicarbonyl synthons, like propargylic ketones, with hydrazines. orientjchem.org Another approach is the reaction of α,β-unsaturated ketones with hydrazines. beilstein-journals.org For instance, 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines can be synthesized from the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones. beilstein-journals.org The use of 5-aminopyrazoles as precursors is a common strategy for accessing fused pyrazoloazines through reactions like Michael addition and subsequent cyclization. beilstein-journals.orgchim.it
Table 1: Synthesis of Pyrazole Derivatives
| Starting Material Class | Key Intermediates | Reaction Type | Final Product Class |
|---|---|---|---|
| N-Boc-piperidine carboxylic acids | β-keto esters, β-enamino diketones | Condensation, Cyclization | Methyl (N-Boc-piperidinyl)-1H-pyrazole-carboxylates mdpi.comnih.gov |
| Propargylic alcohols | N/A | Acid-catalyzed propargylation, Cyclization | 3,5-disubstituted 1H-pyrazoles orientjchem.org |
| α,β-unsaturated ketones | N/A | Condensation | Pyrazole derivatives beilstein-journals.org |
Azetidine (B1206935) and oxetane (B1205548) rings are valuable structural motifs in medicinal chemistry, offering unique conformational constraints. An efficient method for preparing new heterocyclic amino acid derivatives containing these rings involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin- or oxetan-3-ylidene)acetates. mdpi.comnih.gov
The synthesis of azetidine derivatives often starts with the Horner-Wadsworth-Emmons reaction of an N-Boc-azetidin-3-one to produce a methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This α,β-unsaturated ester can then undergo an aza-Michael addition with various heterocyclic amines to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net Similarly, methyl 2-(oxetan-3-ylidene)acetate can be synthesized and subsequently reacted with N-Boc-cycloaminyl-amines to produce 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.comnih.govresearchgate.net These novel heterocyclic amino acid derivatives can be further diversified, for example, through Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with boronic acids. mdpi.comnih.govresearchgate.net
Another approach to 3-substituted azetidinic amino acids involves the intramolecular anionic ring-closure of β-amino chlorides, which are prepared from the corresponding β-amino alcohols. arkat-usa.org
Table 2: Synthesis of Azetidine and Oxetane Derivatives
| Ring System | Key Starting Material | Key Reaction | Product Class |
|---|---|---|---|
| Azetidine | N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons, Aza-Michael Addition | 3-Substituted 3-(acetoxymethyl)azetidines mdpi.comresearchgate.net |
| Oxetane | Oxetan-3-one | Horner-Wadsworth-Emmons, Aza-Michael Addition | 3-Substituted 3-(acetoxymethyl)oxetane compounds mdpi.comnih.govresearchgate.net |
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. wikipedia.orgscholarpedia.org Consequently, its analogs are of significant therapeutic interest.
GABA exerts its effects through GABAA and GABAB receptors. nih.gov The development of selective GABA receptor agonists is a key area of research for treating various neurological and psychiatric disorders. mdpi.com For instance, zuranolone, a neurosteroid and positive allosteric modulator of GABAA receptors, has been developed for postpartum depression. mdpi.com The synthesis of novel GABAA receptor agonists often involves creating molecules that mimic the structure of GABA or known agonists like muscimol. acs.orgresearchgate.net Research has focused on synthesizing derivatives of 4-PIOL (5-(4-piperidyl)-3-isoxazolol) by replacing the isoxazolol moiety with other heterocycles like oxadiazolones and oxadiazolethiones to achieve subtype selectivity for GABAA receptors. acs.org
Pregabalin (B1679071), known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent anticonvulsant drug. aalto.fijustia.com It is a structural analog of GABA. aalto.fi Numerous synthetic routes to pregabalin have been developed. One common strategy involves the asymmetric synthesis to obtain the desired (S)-enantiomer. google.com For example, an asymmetric hydrogenation of a cyano-substituted olefin can produce a chiral cyano precursor, which is then reduced to pregabalin. google.com Other approaches include the use of chiral auxiliaries, such as a chiral oxazolidinone, to direct the stereoselective alkylation of an N-acyl derivative. portico.org Racemic pregabalin can also be synthesized and then resolved into its enantiomers using a chiral resolving agent like (S)-(+)-mandelic acid. justia.comportico.org A method involving the Lossen rearrangement has also been reported for the synthesis of racemic pregabalin. researchgate.net
Baclofen (B1667701), or 4-amino-3-(4-chlorophenyl)butanoic acid, is a well-known GABAB receptor agonist used clinically as a muscle relaxant and antispastic agent. nih.govsphinxsai.com The biological activity resides primarily in the (R)-enantiomer. nih.gov The synthesis of baclofen has been approached through various methods. A novel, patent non-infringing route starts from 4-chlorobenzaldehyde, which is converted to a cyanohydrin. sphinxsai.com This is then oxidized and reacted with triphenyl phosphonium (B103445) ethyl acetate, followed by hydrolysis and catalytic hydrogenation to yield baclofen. sphinxsai.com Other synthetic strategies include the use of Wittig olefination followed by a Claisen rearrangement. researchgate.net Asymmetric syntheses of (R)-baclofen often employ methods like enzymatic resolution of racemic intermediates or asymmetric Michael additions. thieme-connect.com For example, α-chymotrypsin has been used for the enantioselective hydrolysis of a meso-diester to generate a chiral monoester, which is then converted to (R)-baclofen via a Curtius rearrangement. thieme-connect.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| γ-Aminobutyric Acid (GABA) |
| Pyrazole |
| Azetidine |
| Oxetane |
| Methyl (N-Boc-azetidin-3-ylidene)acetate |
| Methyl 2-(oxetan-3-ylidene)acetate |
| Pregabalin |
| (S)-3-(aminomethyl)-5-methylhexanoic acid |
| Baclofen |
| 4-Amino-3-(4-chlorophenyl)butanoic acid |
| Zuranolone |
| Muscimol |
| 4-PIOL (5-(4-piperidyl)-3-isoxazolol) |
| 4-Chlorobenzaldehyde |
| Triphenyl phosphonium ethyl acetate |
Preparation of γ-Aminobutyric Acid (GABA) Derivatives and Analogs
Antidiabetic Agents
This compound is a valuable chiral building block whose core structure, a protected β-amino acid ester, is representative of key structural motifs found in important pharmaceuticals. While not a direct precursor in the most prominent industrial syntheses, its structure is analogous to the central component of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, which is a widely used oral antidiabetic agent for the treatment of type 2 diabetes. frontiersin.org The synthesis of Sitagliptin and related compounds highlights the significance of chiral β-amino acids in modern drug discovery and development. nih.gov
The core of Sitagliptin is the (R)-β-amino acid moiety, specifically (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.net The development of efficient stereoselective syntheses for this fragment has been a major focus of process chemistry. One of the most notable approaches involves the asymmetric enzymatic amination of a prositagliptin ketone using engineered ω-transaminases. nih.gov This biocatalytic method can achieve exceptionally high enantiomeric excess (>99.95% ee) and yield, representing a green and efficient alternative to traditional chemical methods. nih.govnih.gov
In other biocatalytic strategies, a multi-enzyme cascade system is employed, starting from a β-keto ester like ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. frontiersin.orgmdpi.com These cascades can involve an initial hydrolysis of the ester by a lipase (B570770), followed by a stereoselective amination of the resulting β-keto acid by a transaminase to furnish the desired chiral β-amino acid intermediate. researchgate.net The selection of the amine donor and the engineering of the transaminase are critical for achieving high conversion and stereoselectivity. frontiersin.orgmdpi.com These sophisticated synthetic routes underscore the pharmaceutical industry's demand for chiral β-amino acid structures, for which this compound serves as a fundamental model and versatile synthetic precursor for analogous research targets.
Precursor to Chiral Amino Alcohols
This compound is a readily available precursor for the synthesis of N-protected chiral amino alcohols, which are themselves highly versatile intermediates in organic synthesis. sigmaaldrich.comchimia.ch Specifically, the methyl ester functionality of the molecule can be selectively reduced to a primary alcohol, yielding (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate, also known as N-Boc-(S)-3-aminobutanol. This transformation provides a straightforward entry into a valuable class of chiral building blocks. acs.org
The reduction of the ester to the alcohol is a standard and high-yielding transformation in organic chemistry. This is typically accomplished using powerful reducing agents that can act on carboxylic acid derivatives. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in an ethereal solvent like tetrahydrofuran (B95107) (THF). patsnap.com Alternatively, lithium aluminium hydride (LiAlH₄) is a highly effective reagent for this type of reduction.
The resulting product, N-Boc-(S)-3-aminobutanol, retains the stereochemical integrity of the starting material and features two distinct functional groups: a Boc-protected amine and a primary alcohol. This dual functionality allows for subsequent, selective chemical modifications at either end of the molecule, making it a valuable synthon for the construction of more complex chiral molecules, including pharmaceutical intermediates and ligands for asymmetric catalysis. sigmaaldrich.compatsnap.com
Table 1: Synthesis of N-Boc-(S)-3-aminobutanol
| Starting Material | Product | Reagents | Reference |
|---|
Mechanistic and Computational Studies
Conformational Analysis of β-Amino Acid Derivatives
The conformational landscape of β-amino acid derivatives is considerably more complex than that of their α-amino acid counterparts due to the additional rotatable Cα-Cβ bond. This flexibility allows them to adopt a wider range of spatial arrangements, which is fundamental to their ability to form unique and stable secondary structures. rsc.orghilarispublisher.com The analysis of these conformations is crucial for understanding how β-peptides fold and interact. Studies have shown that both gauche and trans conformations around the Cα-Cβ bond are accessible and observed in the crystal structures of protected β-amino acid residues.
A defining characteristic of β-amino acids and their oligomers (β-peptides) is their remarkable propensity to form well-defined and stable secondary structures, including helices, sheets, and turns. ethz.chacs.org This stability, which can manifest in oligomers as short as four to six residues, is often driven by the formation of intramolecular hydrogen bonds. acs.orgscirp.org
The N-Boc protecting group, commonly used in peptide synthesis and present in Methyl (S)-3-Boc-aminobutyrate, can play an active role in directing conformation through hydrogen bonding. The carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor, interacting with an N-H donor elsewhere in the molecule. mdpi.comnih.gov This interaction can stabilize specific folded structures, such as a β-turn mimetic featuring a 10-membered hydrogen-bonded ring. nih.gov The formation of these intramolecular bonds is a key factor that predisposes β-peptides to adopt ordered secondary structures, a trait that makes them promising for various applications in medicinal chemistry and material science. ethz.ch However, the stability of these intramolecularly hydrogen-bonded structures is highly dependent on the surrounding environment; they are more prevalent in weakly interacting solvents, whereas they can be disrupted by competitive hydrogen bonding with polar solvent molecules. rsc.org
Theoretical Calculations (e.g., HF, DFT) on Conformations and Stabilities
Theoretical calculations are indispensable tools for exploring the conformational preferences and relative stabilities of β-amino acid derivatives. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to model these molecules with a high degree of accuracy. scirp.orgresearchgate.net These computational approaches allow for the optimization of molecular geometries to find stable conformers (local minima on the potential energy surface) and the calculation of their relative energies. scirp.orgresearchgate.net
Various DFT functionals, such as B3LYP and M06-2X, are used in combination with different basis sets (e.g., cc-pVDZ, 6-31G(d,p)) to investigate these systems. scirp.orgresearchgate.net Studies on model β-amino acids have identified multiple stable conformations and quantified their energy differences. For instance, calculations have shown that for β-amino acid structures, the conformers with the substituent on the Cβ carbon (β³) can be more stable relative to each other than those with the substituent on the Cα carbon (β²). scirp.org
| Conformer | Dihedral Angle (HF) | Relative Energy (HF, kJ/mol) | Dihedral Angle (DFT) | Relative Energy (DFT, kJ/mol) |
| β³-Structure 1 | -176° | 0.00 | -177° | 0.00 |
| β³-Structure 2 | 56° | 0.13 | 55° | 0.17 |
| β³-Structure 3 | -67° | 0.46 | -68° | 0.54 |
| β²-Structure 1 | -166° | 0.00 | -169° | 0.00 |
| β²-Structure 2 | 63° | 14.56 | 61° | 16.02 |
| β²-Structure 3 | -66° | 17.70 | -68° | 18.91 |
This table presents theoretical data for model β³ and β² amino acid structures, illustrating the relative stability of different conformers as calculated by Hartree-Fock (HF) and Density Functional Theory (DFT) methods in the gas phase. Data adapted from a theoretical study on β-amino acid conformational energies. scirp.org
To gain a comprehensive understanding of conformational behavior, theoretical calculations are performed for molecules in the gas phase (an isolated state) and in solution. scirp.orgresearchgate.net Solvation effects are critical, as interactions with solvent molecules can significantly influence conformational equilibria. Generally, solvation stabilizes the conformers compared to the gas phase and tends to decrease the energy differences between them. scirp.org
Computational chemists typically model bulk solvent effects using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like PCM (CPCM). scirp.orgwestmont.eduresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant. For a more detailed picture, explicit solvent molecules can be included in the calculation. rsc.org This approach is particularly important for solvents capable of strong hydrogen bonding, like DMSO or water. Studies have demonstrated that explicitly modeled solvent molecules can disrupt the intramolecular hydrogen bonds that stabilize folded conformations in non-polar solvents, leading to a shift towards more extended structures. rsc.org
Mechanistic Investigations of Stereoselective Reactions
Understanding the mechanisms of stereoselective reactions is paramount for the rational design of synthetic routes to chiral molecules like this compound. Computational studies are frequently used to elucidate reaction pathways, identify key intermediates, and explain the origins of stereoselectivity. srce.hr
The stereochemical outcome of a reaction is determined at its transition state (TS). Computational chemistry provides the ability to locate and characterize the structures and energies of these fleeting states. srce.hr By comparing the energies of the different transition states that lead to different stereoisomeric products, chemists can predict and rationalize the observed selectivity. For example, in cycloaddition reactions, the preference for an endo or exo product can be explained by the relative stability of the corresponding transition states. srce.hr
The analysis of TS geometries reveals crucial information about bond-forming and bond-breaking processes and the steric and electronic interactions that dictate the favored pathway. beilstein-journals.orgnih.gov Theories such as the Molecular Electron Density Theory (MEDT) can also be applied to analyze the electronic nature of the TS and understand the flow of electrons during the reaction. rsc.org
Mechanistic studies combining experimental work and theoretical calculations have been instrumental in developing novel synthetic methods for β-amino acids involving radical intermediates. researchgate.netnih.gov One notable example is the biomimetic 1,2-amino migration. The mechanism involves the initial addition of a radical to an α-vinyl-aldimine ester, followed by a 3-exo-trig cyclization to form a highly strained azacyclopropyl carbinyl radical. This intermediate subsequently undergoes a rearrangement process, breaking the three-membered ring to form a more stable product radical, which ultimately leads to the γ-substituted β-amino acid. nih.gov Other radical-based methods, such as the addition-cyclization of sulfanyl (B85325) radicals onto oxime ethers and nickel-catalyzed cascade reactions, have also been shown to be effective for constructing complex β-amino acid derivatives. chemrxiv.orgclockss.org
Green Chemistry Principles in the Synthesis of Chiral β Amino Esters
Development of Environmentally Benign Synthetic Routes
The pursuit of environmentally benign synthetic pathways to chiral β-amino esters focuses on improving traditional methods by incorporating greener solvents, reducing hazardous reagents, and utilizing catalytic systems. A notable example is the chemoenzymatic synthesis of (S)-3-aminobutanoic acid, the direct precursor to Methyl (S)-3-Boc-aminobutyrate. rsc.orgrsc.orgvulcanchem.com This approach integrates chemical and enzymatic steps to achieve high enantioselectivity and yield while adhering to green chemistry principles.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Significant progress has been made in developing solvent-free methods for the synthesis of β-amino esters.
A greener, improved process for producing (S)-3-aminobutanoic acid incorporates a solvent-free, one-pot enzymatic resolution as a crucial step. rsc.orgrsc.org This key reaction employs the commercially available lipase (B570770) B from Candida antarctica (CALB) for the kinetic resolution of a racemic β-amino ester via aminolysis. rsc.orgsci-hub.se The reaction proceeds without any added solvent, significantly reducing the process's environmental footprint. beilstein-journals.org This solvent-free environment not only enhances safety and reduces waste but can also lead to high space-time yields. beilstein-journals.org
Further strategies for minimizing solvent use in related syntheses include the use of mechanochemistry (ball-milling) and sonication (ultrasound-assisted synthesis), which can promote reactions in the absence of a bulk solvent medium. mdpi.comresearchgate.net Additionally, for the final step in producing the target compound—the protection of the amine group—a solvent-free protocol using an imidazolium (B1220033) trifluoroacetate (B77799) protic ionic liquid as a recyclable catalyst for N-tert-butyloxycarbonylation has been developed. rsc.org
Traditional organic synthesis often relies on stoichiometric reagents that can be toxic and generate significant amounts of waste. Modern green synthetic design focuses on replacing these with safer alternatives and designing processes with high atom economy. jocpr.com
The development of a safe and efficient method for synthesizing N-Boc-β³-amino acid methyl esters provides a safer alternative to hazardous procedures like the Arndt–Eistert homologation, which uses diazomethane, or cyanation reactions that involve highly toxic cyanide salts. rsc.org The chemoenzymatic route to (S)-3-aminobutanoic acid starts from inexpensive, simple prochiral compounds, avoiding more complex and potentially hazardous starting materials. rsc.orgrsc.org The use of mild, inexpensive, and low-toxicity catalysts, such as ammonium (B1175870) chloride in some Mannich reactions for β-amino ester synthesis, further exemplifies this principle. researchgate.net
Atom economy is a critical metric for waste reduction, measuring the efficiency with which atoms from the reactants are incorporated into the final product. jocpr.com Methodologies that improve atom economy are inherently greener. For instance, photoredox-catalyzed radical cross-coupling reactions for synthesizing β-amino acid esters are highly atom-economic, with nitrogen gas being the only side product. rsc.org Similarly, tandem reactions that combine multiple transformations into a single step offer high atom economy and reduce waste from intermediate purification steps. organic-chemistry.org
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity and efficiency under mild conditions, often with reduced energy consumption and waste. Both biocatalysis and chemocatalysis have been successfully applied to the synthesis of chiral β-amino esters.
Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild aqueous conditions. In the synthesis of the precursor for this compound, the lipase CALB is used for the enantioselective kinetic resolution of a racemic N-benzyl butanoate intermediate. sci-hub.se Other enzymatic approaches for producing chiral amines and their derivatives include the use of transaminases, which can asymmetrically synthesize chiral amines from prochiral ketones, and imine reductases (IREDs). nih.govnih.govresearchgate.net The use of biocatalysts in continuous-flow microreactors represents a further innovation, allowing for rapid and controlled synthesis. mdpi.com
Chemcatalysis: Transition metal catalysts are highly effective for various transformations. Rhodium (Rh) and Ruthenium (Ru) complexes are used in the asymmetric hydrogenation of acrylate (B77674) derivatives to produce chiral β-amino acids. ajchem-b.com Iridium (Ir) catalysts are efficient for the hydrogenation of imines. ajchem-b.com To improve sustainability, research focuses on using earth-abundant and less toxic metals. For example, a chiral Zinc (Zn)-salen complex has been used to catalyze the synthesis of chiral β-amino carbonyl compounds under solvent-free conditions. researchgate.net Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers another sustainable alternative to metal-based catalysts. ajchem-b.com
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Green Feature(s) | Source(s) |
|---|---|---|---|---|
| Biocatalyst (Lipase) | Candida antarctica Lipase B (CALB) | Kinetic Resolution (Aminolysis) | Solvent-free, mild conditions, high enantioselectivity | rsc.org, sci-hub.se |
| Biocatalyst (Lipase) | Lipase TL IM | Michael Addition | Green solvent (methanol), continuous-flow process | mdpi.com |
| Biocatalyst (Transaminase) | (R)- or (S)-selective transaminases | Reductive Amination | High stereoselectivity, aqueous media | nih.gov, researchgate.net |
| Metal Catalyst | Chiral Zn(II)–salen complex | Mannich Reaction | Solvent-free, reusable catalyst | researchgate.net |
| Metal Catalyst | Rhodium-BridgePhos | Asymmetric Hydrogenation | High efficiency and enantioselectivity | ajchem-b.com |
Reduction of Toxic Reagents and Waste Generation
Environmental Impact Assessment of Synthetic Processes
To objectively evaluate the "greenness" of a chemical process, quantitative metrics are employed. These tools allow for the comparison of different synthetic routes and highlight areas for improvement, moving beyond qualitative descriptions of sustainability. For pharmaceuticals, which historically have high E-factors (a measure of waste), implementing such assessments is crucial for driving process optimization. nih.gov
The E-Factor (Environmental Factor) and the Selectivity Index (S⁻¹) are key metrics used to assess the environmental performance of a synthesis. The E-factor is defined as the total mass of waste generated per unit mass of product. A lower E-factor signifies a more sustainable process.
A detailed environmental assessment was conducted on an improved chemoenzymatic synthesis of (S)-3-aminobutanoic acid. rsc.orgrsc.org This greener process was compared to a previous, less optimized route. The analysis revealed significant improvements, with the E-factor for the entire multi-step sequence being calculated at 41. rsc.orgrsc.org While this number may seem high, it represents a substantial improvement in the context of complex, multi-step pharmaceutical intermediate synthesis. The assessment also utilized the selectivity index to compare the mass balance between the two processes. rsc.org The primary improvements in the greener route included the elimination of column chromatography for purification and reducing the number of required purification steps for intermediates, which are major sources of solvent and material waste. rsc.orgrsc.org
| Process Parameter | Original Process | Improved "Greener" Process | Source(s) |
|---|---|---|---|
| Key Resolution Step | Chemoenzymatic one-pot reaction | Chemoenzymatic one-pot reaction | rsc.org |
| Resolution Conditions | Not specified as solvent-free | Solvent-free | rsc.orgrsc.org |
| Intermediate Purification | Column chromatography with organic solvents | No column chromatography required; simple filtration and extraction | rsc.org, rsc.org |
| Overall E-Factor | Higher (comparative) | 41 | rsc.org, rsc.org |
| Overall Yield | 25% | 28% | rsc.org |
| Enantiomeric Excess (ee) | >99% | 99% | rsc.org, rsc.org |
Q & A
Basic: What are the optimal synthetic routes for preparing Methyl (S)-3-Boc-aminobutyrate with high enantiomeric purity?
Methodological Answer:
- Step 1: Start with (S)-3-aminobutyric acid. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃/THF) to form (S)-3-Boc-aminobutyric acid .
- Step 2: Esterify the carboxylic acid using methanol and a coupling agent like EDC/HOBt in dichloromethane (DCM) under nitrogen. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Step 3: Purify via column chromatography (silica gel, gradient elution) and confirm enantiomeric purity (>98% ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis:
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.67 (s, 3H, OCH₃), 4.05–4.15 (m, 1H, chiral center), 5.20 (br s, 1H, NH) .
- ¹³C NMR: Confirm Boc carbonyl (155 ppm) and ester carbonyl (170 ppm) .
- Mass Spectrometry: ESI-MS ([M+Na]⁺ expected m/z: calculated 278.1, observed 278.0) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Absorb with inert material (e.g., sand), dispose as hazardous waste. Avoid water flushing .
- Storage: Keep in sealed containers under nitrogen at –20°C to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?
Methodological Answer:
- Root Cause: Variability in chiral column selection (e.g., Chiralpak IA vs. IB) or mobile-phase ratios.
- Resolution:
Advanced: What experimental designs are recommended to study the compound’s stability under varying pH and temperature?
Methodological Answer:
- Design:
- Prepare buffered solutions (pH 2–10). Incubate samples at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Key Metrics:
- Hydrolysis rate constants (k) and half-life (t₁/₂) for Boc and ester groups .
- Identify degradation products (e.g., free amine or carboxylic acid) using LC-MS .
Advanced: How does this compound compare to analogs like Ethyl (S)-4-chloro-3-hydroxybutyrate in bioactivity assays?
Methodological Answer:
- Comparative Analysis:
Advanced: How to address discrepancies in solubility data across different solvent systems?
Methodological Answer:
- Systematic Approach:
Advanced: What strategies optimize the compound’s use in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Functionalization:
- Load onto Wang resin via ester linkage. Confirm loading via Fmoc quantification (UV-Vis at 301 nm) .
- Deprotect Boc group with TFA/DCM (95:5) and couple subsequent amino acids using HATU .
- Quality Control:
- Perform MALDI-TOF MS after each coupling step to track peptide elongation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
